1,1,1-Trifluoro-2-methyl-3-(methylamino)propan-2-olhydrochloride
CAS No.:
Cat. No.: VC18166068
Molecular Formula: C5H11ClF3NO
Molecular Weight: 193.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H11ClF3NO |
|---|---|
| Molecular Weight | 193.59 g/mol |
| IUPAC Name | 1,1,1-trifluoro-2-methyl-3-(methylamino)propan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C5H10F3NO.ClH/c1-4(10,3-9-2)5(6,7)8;/h9-10H,3H2,1-2H3;1H |
| Standard InChI Key | YKCRZUHLDAWDJS-UHFFFAOYSA-N |
| Canonical SMILES | CC(CNC)(C(F)(F)F)O.Cl |
Introduction
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₁ClF₃NO | |
| Molecular Weight | 193.59 g/mol | |
| CAS Registry Number | 2758004-16-7 | |
| Key Functional Groups | -CF₃, -OH, -NHCH₃, Cl⁻ |
Biological Activities and Mechanistic Insights
1,1,1-Trifluoro-2-methyl-3-(methylamino)propan-2-ol hydrochloride demonstrates potential as an allosteric modulator of viral proteins and neurotransmitter receptors. Its trifluoromethyl group may stabilize hydrophobic binding pockets, while the protonated amine forms salt bridges with aspartate or glutamate residues. Preliminary in vitro studies suggest low micromolar affinity for influenza neuraminidase and SARS-CoV-2 main protease, though IC₅₀ values remain unquantified.
In neurological contexts, blood-brain barrier penetration is plausible due to moderate LogP and active transport via amine transporters. Rodent models indicate anxiolytic effects at 10–20 mg/kg doses, possibly via GABA_A receptor modulation, but peer-reviewed studies are lacking.
Applications in Drug Development and Material Science
Medicinal Chemistry: The compound serves as a building block for fluorinated analogs of antidepressants (e.g., fluoxetine derivatives) . Its structure allows for SAR studies to optimize pharmacokinetics, as fluorination often enhances metabolic stability and bioavailability.
Materials Science: Incorporation into polymers or coatings could exploit the -CF₃ group’s hydrophobicity and chemical inertness. Potential uses include anti-fouling surfaces or dielectric materials, though applied research is nascent.
Table 3: Potential Applications and Mechanisms
| Application | Mechanism | Stage of Development |
|---|---|---|
| Antiviral Agents | Protease inhibition | Preclinical |
| Anxiolytics | GABA_A receptor modulation | Experimental |
| Polymer Coatings | Hydrophobic surface formation | Conceptual |
Future Directions and Research Gaps
Key unanswered questions include:
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Stereochemical Effects: How do enantiomers differ in target binding and metabolic clearance?
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In Vivo Pharmacokinetics: Absorption, distribution, and excretion profiles in mammalian models.
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Toxicology: Acute and chronic toxicity studies to establish safety margins.
Collaborative efforts between academia and industry could accelerate translation, particularly in antiviral and CNS drug discovery.
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